

Spectroscopic comparison of 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde and isovanillin

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Compound of Interest

	3-Methoxy-4-[(4-
Compound Name:	methoxyphenyl)methoxy]benzaldehyde
Cat. No.:	B1303873

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A Spectroscopic Showdown: 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde vs. Isovanillin

In the landscape of aromatic aldehydes, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a well-characterized and versatile building block. This guide provides a comparative spectroscopic analysis between isovanillin and the less documented **3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde**. The latter, a derivative of isovanillin where the phenolic hydroxyl group is protected by a 4-methoxybenzyl ether, presents a more complex spectroscopic profile. This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side look at their key spectral features to aid in identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isovanillin and **3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde**. It is important to note that a complete experimental dataset for **3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde** is not readily available

in the public domain. Therefore, the data presented for this compound is a combination of data from the closely related O-benzylvanillin and predicted values based on structural similarity.

Table 1: ^1H NMR Spectroscopic Data Comparison

Assignment	Isovanillin Chemical Shift (δ ppm)	3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde Chemical Shift (δ ppm) (Predicted)
Aldehyde (-CHO)	9.83 (s, 1H)[1]	~9.85 (s, 1H)
Aromatic H (H-2)	7.44 (d, $J=1.9$ Hz, 1H)[1]	~7.50 (d, $J=1.9$ Hz, 1H)
Aromatic H (H-6)	7.42 (dd, $J=8.8, 1.9$ Hz, 1H)[1]	~7.45 (dd, $J=8.4, 1.9$ Hz, 1H)
Aromatic H (H-5)	6.97 (d, $J=8.8$ Hz, 1H)[1]	~7.05 (d, $J=8.4$ Hz, 1H)
Hydroxyl (-OH)	6.12 (s, 1H)[1]	-
Methoxy (-OCH ₃)	3.97 (s, 3H)[1]	~3.90 (s, 3H)
Benzyl (-OCH ₂ Ar)	-	~5.15 (s, 2H)
Aromatic H (benzyl ring)	-	~7.30-7.40 (m, 2H)
Aromatic H (benzyl ring)	-	~6.90-7.00 (m, 2H)
Methoxy (-OCH ₃ , benzyl ring)	-	~3.80 (s, 3H)
Solvent: CDCl ₃ . Data for isovanillin is from experimental sources. Data for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is predicted based on the structure and data from similar compounds.		

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Assignment	Isovanillin Chemical Shift (δ ppm)	3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde Chemical Shift (δ ppm) (Predicted)
Aldehyde (C=O)	191.2[1]	~191.0
Aromatic C-OH	151.8[1]	-
Aromatic C-O	147.1[1]	~153.0
Aromatic C	129.9[1]	~130.5
Aromatic CH	127.3[1]	~127.0
Aromatic CH	114.9	~114.5
Aromatic CH	112.5	~111.5
Methoxy (-OCH ₃)	56.4	~56.0
Benzyl (-OCH ₂ Ar)	-	~71.0
Aromatic C (benzyl ring)	-	~159.5
Aromatic C (benzyl ring)	-	~129.0
Aromatic CH (benzyl ring)	-	~128.5
Aromatic CH (benzyl ring)	-	~114.0
Methoxy (-OCH ₃ , benzyl ring)	-	~55.5
Solvent: CDCl ₃ . Data for isovanillin is from experimental sources. Data for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is predicted based on the structure and data from similar compounds.		

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group	Isovanillin Wavenumber (cm ⁻¹)	3-Methoxy-4- (phenylmethoxy)benzaldehy- de Wavenumber (cm ⁻¹)
O-H stretch (phenolic)	3300-3100 (broad)	-
C-H stretch (aromatic)	3100-3000	3100-3000
C-H stretch (aldehyde)	2850-2750	2850-2750
C=O stretch (aldehyde)	~1685	~1690
C=C stretch (aromatic)	1600-1450	1600-1450
C-O stretch (aryl ether)	1270-1200	1270-1200
C-O stretch (benzyl ether)	-	~1140

Sample preparation: KBr pellet
or thin film. Data for 3-
Methoxy-4-
(phenylmethoxy)benzaldehyde
is used as a proxy.

Table 4: Mass Spectrometry Data Comparison

Parameter	Isovanillin	3-Methoxy-4-(phenylmethoxy)benzaldehyde
Molecular Formula	C ₈ H ₈ O ₃	C ₁₅ H ₁₄ O ₃
Molecular Weight	152.15 g/mol	242.27 g/mol
m/z of Molecular Ion (M ⁺)	152	242
Key Fragment Ions (m/z)	151, 123, 95	151, 91
<p>Ionization method: Electron Ionization (EI). Data for 3-Methoxy-4-(phenylmethoxy)benzaldehyde is used as a proxy.</p>		

Table 5: UV-Visible Spectroscopy Data Comparison

Compound	λ _{max} (nm) (Predicted)	Molar Absorptivity (ε) (Predicted)
Isovanillin	~230, ~275, ~310	Moderate to High
3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde	~230, ~280, ~315	Moderate to High

Solvent: Ethanol or Methanol.
The predicted values are based on the typical absorption of benzaldehyde and phenolic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

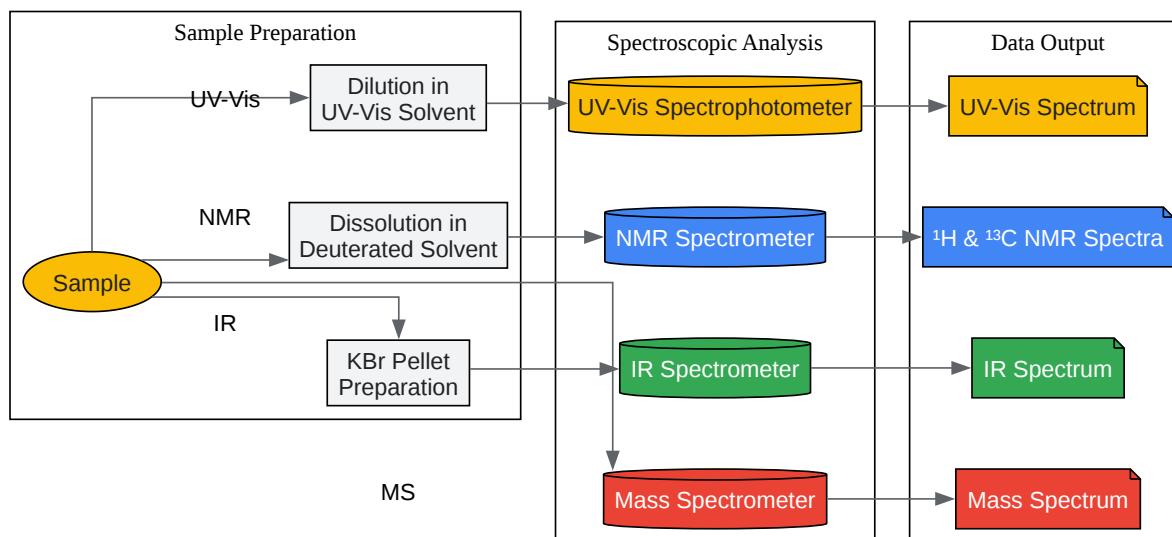
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M^+).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

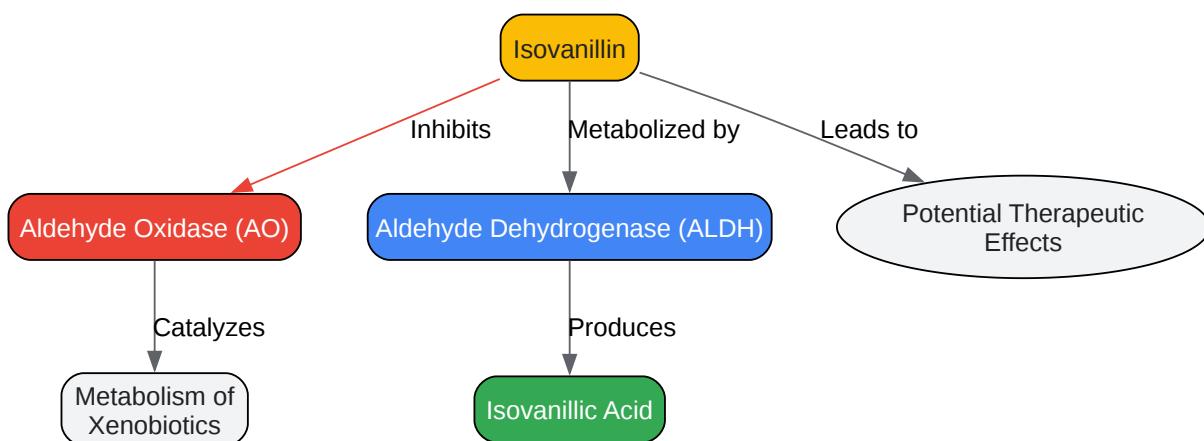
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The sample is placed in a quartz cuvette in the sample beam path, and a reference cuvette containing the pure solvent is placed in the reference beam path. The absorbance is scanned over a specific wavelength range (e.g., 200-400 nm).

Visualizations

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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.



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Caption: Biological activity of isovanillin as a selective inhibitor of aldehyde oxidase.[\[2\]](#)

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References

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